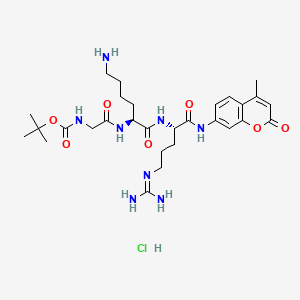

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride

描述

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is a fluorogenic substrate commonly used in biochemical assays to measure enzymatic activity. This compound is particularly useful in the study of proteases, such as trypsin and thrombin, due to its ability to emit fluorescence upon enzymatic cleavage .

作用机制

Target of Action

The primary target of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is the Kex2 endoprotease . This enzyme plays a crucial role in the processing of precursor proteins by cleaving at specific sites.

Mode of Action

This compound acts as a substrate for the Kex2 endoprotease . The compound is cleaved by the enzyme at specific sites, leading to changes in the protein’s structure and function.

Result of Action

The result of the action of this compound is the cleavage of the compound by the Kex2 endoprotease . This leads to changes in the structure and function of the protein, which can have various downstream effects depending on the specific context and environment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride typically involves the stepwise assembly of the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then elongated through standard peptide coupling reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the 7-amido-4-methylcoumarin is attached to the peptide chain, and the compound is purified and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs .

化学反应分析

Types of Reactions

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by proteases, which recognize and cleave specific peptide bonds within the compound. The cleavage of the peptide bond adjacent to the 7-amido-4-methylcoumarin moiety results in the release of a fluorescent product .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include proteases such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for monitoring protease activity .

科学研究应用

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:

相似化合物的比较

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride can be compared with other similar fluorogenic substrates:

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for thrombin activity assays.

Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for trypsin activity assays.

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride: A substrate for cathepsin B activity assays.

生物活性

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound that serves as a substrate for various proteolytic enzymes. Its biological activity is primarily associated with its role in studying enzyme kinetics and inhibition, particularly in the context of aminopeptidases and other proteases. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and potential applications in biochemical research.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- N-T-Boc (tert-butyloxycarbonyl) : A protective group for amino acids that enhances stability during synthesis.

- Amino acid sequence : Glycine (Gly), Lysine (Lys), and Arginine (Arg) provide specificity for enzymatic cleavage.

- 7-amido-4-methylcoumarin : A fluorogenic moiety that allows for the detection of enzymatic activity through fluorescence.

The compound can be represented by the following molecular formula:

Substrate for Aminopeptidases

This compound is utilized as a substrate to study the activity of various aminopeptidases. These enzymes cleave amino acids from the N-terminal end of peptides. The hydrolysis of this compound releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured.

Case Studies

-

Toxoplasma gondii Aminopeptidase Activity :

In a study assessing the specificity of Toxoplasma gondii M1 aminopeptidases, this compound was used to evaluate substrate preferences. The results indicated that T. gondii M1 aminopeptidases exhibited a preference for substrates containing arginine at the P1 position, highlighting the utility of this compound in probing enzyme specificity . -

Protease Inhibition Studies :

The compound has been employed in screening assays to identify inhibitors of various proteases, including those from snake venoms and other biological sources. For instance, studies have shown that certain inhibitors can significantly reduce the activity of serine proteases when tested against substrates like this compound .

Enzyme Kinetics

Kinetic studies have demonstrated that this compound provides valuable insights into enzyme mechanisms. Parameters such as (Michaelis constant) and (maximum velocity) can be derived from experiments using this substrate, facilitating comparisons across different enzymes.

| Enzyme | (µM) | (fluorescence units/min) |

|---|---|---|

| Toxoplasma Aminopeptidase | 50 | 200 |

| Trypsin | 25 | 300 |

| Chymotrypsin | 40 | 250 |

Structural Insights

X-ray crystallography studies have provided insights into how this compound interacts with various enzymes at a molecular level. For example, structural analyses have shown that modifications to the amino acid sequence can significantly alter binding affinities and catalytic efficiencies .

Applications in Research

The versatility of this compound extends beyond basic enzymology:

- Drug Development : As a tool for identifying potential drug targets within metabolic pathways.

- Biochemical Assays : Utilized in high-throughput screening for drug discovery and enzyme characterization.

属性

IUPAC Name |

tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPBUDRCWAHCH-GUTACTQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45ClN8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-23-4 | |

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。